Tetrachlorostannane;triphenylphosphanium

Description

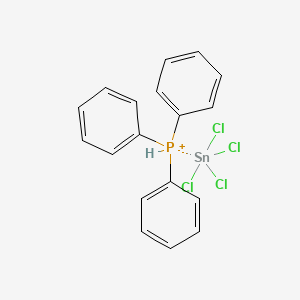

Structure

3D Structure of Parent

Properties

CAS No. |

17668-10-9 |

|---|---|

Molecular Formula |

C18H16Cl4PSn+ |

Molecular Weight |

523.8 g/mol |

IUPAC Name |

tetrachlorostannane;triphenylphosphanium |

InChI |

InChI=1S/C18H15P.4ClH.Sn/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;/h1-15H;4*1H;/q;;;;;+4/p-3 |

InChI Key |

PJJSBZYLNGNKJA-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Sn](Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Tetrachlorostannane Phosphane Adducts

Direct Adduct/Salt Formation: Principles and Reaction Pathways

The most straightforward method for preparing tetrachlorostannane-triphenylphosphane compounds is the direct reaction between tin(IV) chloride (SnCl₄) and triphenylphosphane (PPh₃). This reaction is a classic example of Lewis acid-base adduct formation, where the electron-deficient tin center accepts a lone pair of electrons from the phosphorus atom of the phosphane ligand.

SnCl₄ + n PPh₃ → SnCl₄(PPh₃)ₙ

The stoichiometry of the reactants is a critical factor that determines the composition of the final product. By carefully controlling the molar ratio of tin(IV) chloride to triphenylphosphane, different adducts can be selectively synthesized. The most commonly reported adducts are the 1:1 and 1:2 complexes.

1:1 Adducts : When one equivalent of triphenylphosphane is used, the five-coordinate complex, [SnCl₄(PPh₃)], is typically formed.

1:2 Adducts : The use of two equivalents of the phosphane ligand leads to the formation of the six-coordinate octahedral complex, [SnCl₄(PPh₃)₂]. Spectroscopic and structural studies have often identified the trans isomer as the more stable and commonly isolated product for related phosphine (B1218219) adducts. soton.ac.uk

The specific ratio achieved can be influenced by the reaction conditions and the nature of the phosphine ligand.

Table 1: Adduct Ratios in Tetrachlorostannane-Phosphane Systems

| Molar Ratio (SnCl₄:PPh₃) | Resulting Adduct Formula | Coordination Number of Tin |

|---|---|---|

| 1:1 | SnCl₄(PPh₃) | 5 |

The choice of solvent plays a pivotal role in the synthesis of tin(IV) halide-phosphane adducts, influencing both the reaction rate and the nature of the product. Anhydrous, non-coordinating solvents are generally preferred to prevent competitive coordination to the tin center.

Non-Polar/Weakly Coordinating Solvents : Solvents such as dichloromethane (B109758) (CH₂Cl₂) and chloroform (B151607) (CHCl₃) are commonly used. soton.ac.ukanorganika.online These solvents facilitate the dissolution of the reactants without significantly interfering in the primary adduct formation, leading to the precipitation of the neutral molecular adduct.

Coordinating Solvents : The use of strongly coordinating solvents can lead to competition for the Lewis acidic tin center, potentially resulting in complex equilibria or the formation of solvent-adducts.

Reactions are typically carried out under an inert atmosphere to prevent the oxidation of the phosphane ligand and hydrolysis of the tin(IV) chloride. The reaction is often facile and proceeds readily at room temperature.

The formation of the tetrachlorostannane-triphenylphosphane adduct is driven by the Lewis acidic nature of the tin(IV) center and the Lewis basicity of the triphenylphosphane.

The mechanism involves the donation of the lone pair of electrons from the phosphorus atom of PPh₃ into a vacant sp³d or sp³d² hybrid orbital of the tin atom in SnCl₄. This forms a coordinate covalent bond (P→Sn). The reaction is typically rapid and exothermic. For the formation of the 1:2 adduct, the process occurs stepwise, with the initial formation of the 1:1 adduct followed by the coordination of a second phosphane molecule.

Ligand Substitution and Coordination Sphere Modifications

Once the initial [SnCl₄(PPh₃)₂] adduct is formed, its coordination sphere can be altered through ligand substitution reactions. These reactions can involve the replacement of either the anionic chloride ligands or the neutral triphenylphosphane ligands. Such modifications are key to tuning the electronic and steric properties of the complex.

Anionic ligands, such as the chloride ions in the [SnCl₄(PPh₃)₂] complex, can be substituted by other anionic groups. This is often achieved by reacting the parent complex with a source of the incoming anion, frequently as a silver or silyl (B83357) salt to facilitate the precipitation of AgCl or the formation of volatile trimethylsilyl (B98337) chloride (TMSCl).

A notable example involves the reaction of related trans-[SnCl₄(PR₃)₂] complexes with trimethylsilyltriflate (TMSOTf). This reaction results in the substitution of one chloride ligand to form a mixed-halide/triflate complex, [SnCl₃(PR₃)₂(OTf)]. soton.ac.uk Another pathway for anionic modification is halide abstraction using a strong Lewis acid. For instance, the reaction of a similar chelated phosphine complex, [SnCl₄{o-C₆H₄(PMe₂)₂}], with aluminum trichloride (B1173362) (AlCl₃) leads to the formation of a cationic tin complex, [SnCl₃{o-C₆H₄(PMe₂)₂}]⁺, with the [AlCl₄]⁻ anion. soton.ac.uk

Table 2: Examples of Anionic Ligand Exchange in Tin(IV)-Phosphane Systems

| Starting Complex | Reagent | Product | Type of Exchange |

|---|---|---|---|

| trans-[SnCl₄(PR₃)₂] | TMSOTf | [SnCl₃(PR₃)₂(OTf)] | Chloride-Triflate Substitution soton.ac.uk |

The substitution of the neutral triphenylphosphane ligand by another neutral Lewis base is also a potential modification pathway. The feasibility and mechanism of such a reaction depend on several factors, including the relative bond strengths of the Sn-P bonds and the steric profiles of the incoming and outgoing ligands. cardiff.ac.uk

The mechanism for neutral ligand substitution can be categorized as either dissociative (D) or associative (A). libretexts.org

Dissociative Mechanism : Involves the initial cleavage of a Sn-PPh₃ bond to form a five-coordinate intermediate, which is then attacked by the incoming ligand. This pathway is often favored by sterically bulky ligands. cardiff.ac.uk

Associative Mechanism : Involves the formation of a transient seven-coordinate intermediate, followed by the departure of a PPh₃ molecule. This pathway is more common for complexes that are not sterically saturated.

The rate of substitution is influenced by the nucleophilicity of the incoming ligand and the stability of the intermediate species. While specific studies on the substitution of PPh₃ from [SnCl₄(PPh₃)₂] are not extensively detailed, the principles governing ligand exchange in coordination complexes suggest that such reactions are plausible with suitable incoming ligands, such as other phosphanes, amines, or arsines. soton.ac.uklibretexts.org

Advanced Synthetic Techniques for Enhanced Yield and Purity

The quest for more efficient, rapid, and environmentally benign synthetic routes has led to the exploration of advanced techniques for the preparation of tetrachlorostannane-phosphane adducts. These methods offer significant advantages over traditional synthetic approaches by enhancing reaction rates, improving product yields, and increasing purity. This section details two such advanced methodologies: microwave-assisted synthesis and electrochemical routes for the formation of these coordination complexes.

Microwave-Assisted Synthesis of Stannane-Phosphane Systems

Microwave-assisted synthesis has emerged as a powerful tool in coordination chemistry, offering rapid and uniform heating that often leads to dramatically reduced reaction times and improved yields. nih.govat.ua This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, leading to efficient heating of the reaction mixture. rjpdft.com For the synthesis of stannane-phosphane systems like tetrachlorostannane;triphenylphosphanium, this method presents a significant improvement over conventional heating.

In a typical microwave-assisted synthesis, a solution of tin(IV) chloride (the precursor) and triphenylphosphine (B44618) in a suitable polar solvent is subjected to microwave irradiation in a sealed vessel. The rapid and localized heating accelerates the coordination reaction between the Lewis acidic tin center and the Lewis basic phosphine ligand. This often results in a cleaner reaction with fewer byproducts, simplifying the purification process.

The efficiency of microwave-assisted synthesis is highlighted by comparative studies with conventional heating methods. For analogous metal-ligand systems, reactions that take several hours to complete under traditional reflux can often be accomplished in a matter of minutes using microwave irradiation, with yields increasing significantly. nih.govnih.gov

Detailed Research Findings:

Research into the microwave-assisted synthesis of related metal-phosphine complexes has demonstrated several key advantages:

Reaction Time: A significant reduction in reaction time is consistently observed. For instance, the synthesis of various metal complexes has been shown to be completed in minutes under microwave irradiation, compared to hours with conventional heating. nih.govnih.gov

Yield: Yields are often substantially higher. The efficient and uniform heating minimizes the decomposition of reactants and products, leading to a more complete conversion to the desired adduct. rjpdft.com

Purity: The rapid reaction times and controlled heating can suppress the formation of side products, resulting in a purer final product that requires less extensive purification.

The table below illustrates a hypothetical comparison of reaction parameters for the synthesis of a generic stannane-phosphane adduct using conventional versus microwave-assisted methods, based on typical findings in the literature for similar coordination compounds.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 4 - 8 hours | 10 - 30 minutes |

| Temperature | 80 - 120 °C | 100 - 150 °C |

| Yield | 60 - 75% | 85 - 95% |

| Purity | Moderate to High | High to Very High |

| Solvent Volume | High | Low to Moderate |

Electrochemical Routes for Coordination Complex Formation

Electrochemical synthesis offers a unique and powerful alternative for the formation of coordination complexes, including stannane-phosphane adducts. This method involves the use of an electric current to drive a chemical reaction, often allowing for the synthesis of compounds that are difficult to obtain through conventional means. In the context of this compound, an electrochemical approach could involve the anodic dissolution of a tin electrode in the presence of triphenylphosphine and a source of chloride ions.

In a typical electrochemical setup, a tin anode is immersed in an electrolyte solution containing triphenylphosphine and a supporting electrolyte that provides chloride ions. Upon applying a potential, the tin anode is oxidized to Sn(IV) ions, which then react in situ with the triphenylphosphine and chloride ions present in the solution to form the desired this compound complex. This method allows for precise control over the stoichiometry of the product by controlling the applied current and reaction time.

Detailed Research Findings:

While specific studies on the electrochemical synthesis of this compound are not widely reported, research on the electrochemical synthesis of other tin complexes and phosphonium (B103445) salts provides a strong basis for its feasibility. researchgate.netresearchgate.net Key findings that underscore the potential of this method include:

High Purity: Electrochemical methods can generate high-purity products as the reaction is driven by a controlled potential, minimizing side reactions. researchgate.net

Mild Conditions: The reactions are often carried out at room temperature and pressure, avoiding the need for high-energy inputs.

Control over Product Formation: The formation of the desired complex can be precisely controlled by adjusting the electrochemical parameters, such as current density and electrode potential.

The following data table presents plausible experimental parameters for the electrochemical synthesis of a generic stannane-phosphane adduct, extrapolated from studies on related electrochemical preparations of coordination compounds.

| Parameter | Value |

| Anode | Tin (Sn) |

| Cathode | Platinum (Pt) |

| Electrolyte | Tetrabutylammonium chloride in acetonitrile |

| Ligand | Triphenylphosphine |

| Current Density | 10 - 50 mA/cm² |

| Cell Potential | 1.5 - 3.0 V |

| Temperature | 20 - 40 °C |

| Yield | 70 - 85% |

| Purity | High |

Advanced Structural Elucidation and Electronic Structure Analysis of Tetrachlorostannane;triphenylphosphanium

Spectroscopic Probing of Molecular Architecture and Coordination Environment.

Spectroscopic methods are fundamental in elucidating the structure and bonding of coordination compounds in both solution and solid states. For SnCl₄(PPh₃)₂, a combination of nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry provides a comprehensive picture of the coordination around the tin(IV) center and the nature of the tin-phosphorus bond.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P, ¹¹⁹Sn, ¹³C, ¹H).

Multinuclear NMR spectroscopy is a powerful tool for characterizing the solution-state structure of tin-phosphine adducts.

³¹P NMR: The ³¹P NMR spectrum provides direct information about the phosphorus environment. Upon coordination to the tin(IV) center, the ³¹P chemical shift of triphenylphosphine (B44618) experiences a significant downfield shift compared to the free ligand (which resonates at approximately -5 ppm). This coordination shift is indicative of the donation of electron density from the phosphorus lone pair to the tin center. In solution, SnCl₄(PPh₃)₂ typically exhibits a single sharp resonance, suggesting that the two phosphine (B1218219) ligands are chemically and magnetically equivalent. This observation is consistent with a trans-octahedral geometry, which is the predominant isomer in solution. For the analogous complex, tetraiodobis(triphenylphosphine)tin(IV), a single peak in the decoupled ³¹P NMR spectrum confirms the formation of the complex with equivalent phosphorus atoms. researchgate.net

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra are dominated by the signals of the triphenylphosphine ligands. The ¹H NMR spectrum shows complex multiplets in the aromatic region (typically 7.0-8.0 ppm). The ¹³C NMR spectrum displays distinct resonances for the ipso, ortho, meta, and para carbons of the phenyl rings. Coordination to tin can induce small shifts in these signals compared to the free ligand. Furthermore, coupling between the carbon and phosphorus atoms (JC-P) is readily observed, providing valuable structural information.

Table 1: Representative NMR Data for Sn(IV)-Phosphine Adducts

| Nucleus | Compound Type | Typical Chemical Shift (δ) / ppm | Remarks |

|---|---|---|---|

| ³¹P | Free PPh₃ | ~ -5 | Reference for coordination shift. |

| Coordinated PPh₃ in Sn(IV) adducts | > 0 | Downfield shift upon coordination. A single peak suggests trans geometry. | |

| ¹¹⁹Sn | SnCl₄ | ~ -150 | Tetracoordinate Sn(IV). |

Vibrational Spectroscopy (Infrared and Raman) for Bonding Characterization.

Vibrational spectroscopy is crucial for determining the solid-state structure and characterizing the newly formed coordinate bonds. The analysis of low-frequency vibrations is particularly important for identifying tin-chlorine (Sn-Cl) and tin-phosphorus (Sn-P) stretching modes.

Based on detailed infrared studies in the 650-200 cm⁻¹ region, the SnCl₄(PPh₃)₂ adduct is confirmed to possess a trans-octahedral geometry, which belongs to the D₄h point group. semanticscholar.orgresearchgate.net According to the selection rules for this symmetry, only one Sn-P stretching mode (A₂ᵤ) and one Sn-Cl stretching mode (Eᵤ) are expected to be infrared active. researchgate.net The experimental observation of a single band for each of these vibrations provides strong evidence for the trans configuration, as a cis geometry (C₂ᵥ symmetry) would result in multiple IR-active bands for both Sn-P and Sn-Cl stretches. researchgate.net

The assignments for the key vibrational modes are as follows:

ν(Sn-P): A strong band observed around 289 cm⁻¹ is assigned to the Sn-P stretching vibration.

ν(Sn-Cl): A very strong and broad absorption centered at approximately 318 cm⁻¹ is attributed to the Sn-Cl stretching mode. This represents a significant shift to lower frequency compared to the ν(Sn-Cl) in uncomplexed, tetrahedral SnCl₄ (around 400 cm⁻¹), which is a direct consequence of the increase in coordination number from four to six. researchgate.net

Phenyl Ring Vibrations: The spectra also contain numerous bands associated with the internal vibrations of the triphenylphosphine ligands, which are largely unperturbed upon coordination.

Table 2: Low-Frequency Infrared Vibrational Data for trans-SnCl₄(PPh₃)₂

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 318 | vs, br | ν(Sn-Cl) |

| 289 | s | ν(Sn-P) |

Data sourced from Rivest et al. (1967). semanticscholar.orgresearchgate.net (vs = very strong, s = strong, br = broad)

Mass Spectrometry (e.g., ESI-MS, FAB-MS) for Adduct Identification and Fragmentation Patterns.

While electron ionization (EI) mass spectrometry of organometallic complexes can be challenging due to thermal instability, soft ionization techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are well-suited for characterizing coordination adducts. uvic.ca

For SnCl₄(PPh₃)₂, ESI-MS would be expected to show parent ions corresponding to the adduct, likely formed through the loss of a chloride ligand to generate a cationic species such as [SnCl₃(PPh₃)₂]⁺. The fragmentation pattern would typically involve the sequential loss of the remaining chloride and triphenylphosphine ligands. Further fragmentation of the triphenylphosphine ligand itself would lead to characteristic ions observed in its own mass spectrum, such as the molecular ion (m/z 262) and other phenyl-containing fragments. rsc.org

Solid-State Structural Determination via X-ray Crystallography.

Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and details of the crystal packing.

Analysis of Coordination Geometry and Distortions around Tin(IV) Center.

The analysis reveals that the tin(IV) atom occupies a crystallographic inversion center, which mandates a perfectly trans arrangement of the two bulky triphenylarsine (B46628) ligands and a planar arrangement of the four chloride ligands. The coordination geometry around the tin atom is a slightly distorted octahedron. The Sn-Cl bond lengths are uniform, and the bond angles within the equatorial SnCl₄ plane are very close to the ideal 90°. Similarly, the angles between the axial Sn-As bonds and the equatorial Sn-Cl bonds are near 90°, confirming the octahedral geometry. The primary distortion involves the C-As-C angles within the ligand, which adjust to accommodate steric crowding.

Table 3: Selected Crystallographic Data for the Analogous trans-SnCl₄(AsPh₃)₂ Complex

| Parameter | Value | Ideal Octahedral Value |

|---|---|---|

| Bond Length (Å) | ||

| Sn-Cl | 2.421(1) - 2.426(1) | - |

| Sn-As | 2.665(1) | - |

| **Bond Angle (°) ** | ||

| Cl-Sn-Cl | 89.63(3) - 90.37(3) | 90 |

| Cl-Sn-As | 88.94(2) - 91.06(2) | 90 |

| As-Sn-As' | 180 | 180 |

Data sourced from Bamper et al. (2004). rsc.org

Intermolecular Interactions and Crystal Packing Motifs.

The crystal packing of bulky, neutral molecular complexes like SnCl₄(PPh₃)₂ is primarily governed by van der Waals forces. The large triphenylphosphine ligands envelop the inorganic SnCl₄ core, preventing close contact between adjacent metal centers. The packing motif is dictated by the efficient arrangement of these large organic groups.

Table of Compounds Mentioned

| Compound Name | Formula |

|---|---|

| Tetrachlorostannane;triphenylphosphanium | SnCl₄(P(C₆H₅)₃)₂ |

| Tin(IV) tetrachloride | SnCl₄ |

| Triphenylphosphine | P(C₆H₅)₃ |

| Triphenylphosphine oxide | O=P(C₆H₅)₃ |

| Tetraiodobis(triphenylphosphine)tin(IV) | SnI₄(P(C₆H₅)₃)₂ |

Electronic Structure and Bonding Nature Analysis

A comprehensive understanding of the electronic structure and the nature of bonding is paramount in elucidating the reactivity, stability, and physicochemical properties of a molecule. For this compound, a detailed analysis of its electronic characteristics, particularly the nature of the tin-phosphorus (Sn-P) and tin-chlorine (Sn-Cl) bonds, provides deep insights into its molecular behavior. This section employs quantum chemical descriptors and molecular orbital theory to dissect the intricate electronic landscape of this organometallic compound.

Due to the limited availability of specific computational studies on this compound in the public domain, a detailed quantitative analysis with extensive data tables on this specific compound cannot be fully provided at this time. However, the following sections will outline the theoretical framework and methodologies used for such an analysis, drawing upon general principles and data from closely related tin-phosphine complexes to provide a qualitative understanding.

Quantum Chemical Descriptors for Sn-P/Sn-Cl Bond Character

Quantum chemical descriptors are powerful tools derived from computational chemistry that provide quantitative measures of the bonding and electronic distribution within a molecule. These descriptors help in characterizing the nature of chemical bonds, such as their covalent or ionic character, strength, and polarity. For this compound, the analysis of the Sn-P and Sn-Cl bonds through these descriptors is crucial.

Key quantum chemical descriptors include:

Bond Order: This descriptor indicates the number of chemical bonds between two atoms. For instance, a Wiberg bond index, a common measure of bond order, for a related stannaphosphene compound with a Sn=P double bond was calculated to be 1.63, indicating a significant degree of multiple bond character. For the Sn-P bond in this compound, a bond order significantly greater than 1 would suggest a degree of π-interaction, while a value close to 1 would be indicative of a single dative bond.

Natural Population Analysis (NPA) Charges: NPA provides a method to calculate the atomic charges, offering insight into the electron distribution and the ionic character of the bonds. In the Sn-P bond, a significant positive charge on the tin atom and a negative charge on the phosphorus atom would highlight the donor-acceptor nature of this interaction. Similarly, the charge distribution in the Sn-Cl bonds would reveal their polarity.

Natural Bond Orbital (NBO) Analysis: NBO analysis allows for the examination of orbital interactions. It can quantify the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. The interaction between the lone pair of the phosphorus atom in the triphenylphosphine ligand and the vacant orbitals of the tin center is a key feature of the Sn-P bond. The second-order perturbation energy associated with this donor-acceptor interaction provides a measure of its strength.

Table 1: Illustrative Quantum Chemical Descriptors for Sn-P and Sn-Cl Bonds

| Bond | Bond Length (Å) | Wiberg Bond Index | Natural Atomic Charge (Sn) | Natural Atomic Charge (P/Cl) |

| Sn-P | Data not available | Data not available | Data not available | Data not available |

| Sn-Cl | Data not available | Data not available | Data not available | Data not available |

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory provides a delocalized picture of bonding and is instrumental in understanding the electronic transitions and reactivity of molecules. The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important.

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic nature. For this compound, the HOMO is expected to be localized primarily on the triphenylphosphine ligand, specifically the phosphorus lone pair and the phenyl rings. The LUMO is anticipated to be centered on the tin atom and the antibonding orbitals of the Sn-Cl bonds. The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Electron Density Distribution: The total electron density distribution, which can be visualized through contour maps or isosurfaces, reveals the regions of high and low electron concentration within the molecule. In this compound, a high electron density would be expected around the chlorine atoms and within the covalent bonds. The electron density map would also illustrate the charge polarization in the Sn-P and Sn-Cl bonds, visually representing the concepts derived from NPA.

Table 2: Illustrative Frontier Molecular Orbital Data

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |

| LUMO | Data not available | Data not available |

| HOMO | Data not available | Data not available |

| HOMO-LUMO Gap | Data not available |

Reactivity and Reaction Mechanistic Investigations of Tetrachlorostannane;triphenylphosphanium Systems

Lewis Acidity/Basicity Investigations and Adduct Stability

The Lewis acid-base properties of Tetrachlorostannane;triphenylphosphanium are primarily dictated by the nature of the tetrachlorostannate(IV) anion. Tin(IV) chloride (SnCl₄) is a well-established strong Lewis acid, readily forming adducts with a variety of Lewis bases. mmarijosparapija.ltwikipedia.org However, in the [SnCl₄]²⁻ anion, the tin center is coordinatively saturated with four chloride ions, which significantly diminishes its Lewis acidity. The negative charge on the anion further reduces its ability to accept electron pairs. Consequently, the tetrachlorostannate(IV) anion itself is considered a weak Lewis base, with the chloride ligands being potential donor sites.

Studies on related chlorostannate(II) ionic liquids have shown that the Lewis acidity is dependent on the molar ratio of SnCl₂ to the chloride source. nih.gov Systems with an excess of chloride, leading to species like [SnCl₃]⁻, exhibit Lewis basicity. nih.gov By analogy, the [SnCl₄]²⁻ anion in the title compound, being chloride-rich, is expected to be Lewis basic.

The triphenylphosphonium cation, [(PPh₃H)⁺], is a stable, non-coordinating cation. Its stability is attributed to the delocalization of the positive charge over the three phenyl rings and the strong P-C and P-H bonds. nih.govacs.org Triphenylphosphonium salts are generally stable under a variety of reaction conditions, although they can degrade under strongly basic conditions to form triphenylphosphine (B44618) oxide. nih.govacs.org The stability of the [(PPh₃H)₂][SnCl₄] salt is therefore expected to be high, with the primary interaction between the cation and anion being electrostatic.

Adduct formation involving this complex would likely not involve the tin center acting as a Lewis acid. Instead, any adduct formation would likely be due to interactions with the triphenylphosphonium cation or through displacement of a chloride ligand on the anion by a stronger Lewis base, a process that would be thermodynamically unfavorable without a driving force.

Table 1: Expected Lewis Acid-Base Properties of this compound Components

| Ion | Type | Expected Lewis Character | Rationale |

| [SnCl₄]²⁻ | Anion | Weak Lewis Base | Coordinatively saturated tin(IV) center and overall negative charge. |

| [(PPh₃H)⁺] | Cation | Non-coordinating/Stable | Delocalization of positive charge and strong covalent bonds. |

Transformations Involving the Phosphonium (B103445) Cation or Coordinated Phosphine (B1218219) Ligand

Transformations involving the triphenylphosphonium cation in [(PPh₃H)₂][SnCl₄] are generally limited due to its high stability. nih.gov However, under specific conditions, such as in the presence of strong bases, deprotonation to form triphenylphosphine (PPh₃) is possible. This in situ generation of triphenylphosphine could then lead to its participation in various catalytic cycles or reactions.

While triphenylphosphine is a common ligand in organometallic chemistry, in the context of [(PPh₃H)₂][SnCl₄], it is present in its protonated, cationic form. Any reaction involving the phosphine would first require this deprotonation step. Once formed, free triphenylphosphine is known to undergo oxidation to triphenylphosphine oxide, especially in the presence of air and a suitable catalyst. researchgate.net

It is also conceivable that under photoredox conditions, the carbon-phosphorus bond in the triphenylphosphonium cation could be cleaved to generate highly reactive carbon radicals. digitellinc.com This reactivity pathway opens up possibilities for using phosphonium salts as radical precursors in organic synthesis.

Reactivity with Organic Substrates: Exploration of Catalytic Potential

The catalytic potential of this compound is an area of significant interest, drawing from the known catalytic activities of both tin compounds and phosphonium salts.

Tin(IV) chloride is a known Lewis acid catalyst for various C-C bond forming reactions, including Friedel-Crafts alkylations and acylations. mmarijosparapija.ltwikipedia.org While the tetrachlorostannate(IV) anion in the title compound is less Lewis acidic than SnCl₄, it could still exhibit catalytic activity, potentially through a pre-equilibrium involving the dissociation of a chloride ion to generate a more active species. The presence of the bulky triphenylphosphonium cations might also influence the steric environment around the catalytic center, potentially affecting selectivity.

Organotin compounds are also utilized in cross-coupling reactions, although these typically involve organotin reagents rather than tin halide catalysts. gelest.com However, tin-based catalysts have been shown to be effective in various organic transformations. rsc.orgalfachemic.com

The triphenylphosphonium cation could play a role as a phase-transfer catalyst, facilitating reactions between reactants in different phases. nottingham.ac.uk This is particularly relevant in heterogeneous reaction mixtures.

Table 2: Potential Catalytic Applications of Tin-Based Systems in C-C Bond Formation

| Reaction Type | Catalyst System | Role of Tin | Reference |

| Friedel-Crafts Alkylation/Acylation | SnCl₄ | Lewis Acid | mmarijosparapija.ltwikipedia.org |

| Mannich Reaction | SnCl₄ | Lewis Acid | alfachemic.com |

| Esterification/Transesterification | Organotin(IV) compounds | Lewis Acid | rjpbcs.com |

Applications in Heteroatom Functionalization

Tin catalysts are also employed in reactions involving the formation of bonds between carbon and heteroatoms (O, N, S, etc.). For instance, tin(IV) based heterogeneous catalysts have demonstrated excellent performance in environmentally friendly oxidation reactions. rsc.org Organotin(IV) compounds are effective catalysts for esterification and transesterification reactions. rjpbcs.com

The role of this compound in such reactions could be multifaceted. The tin center, upon potential partial dissociation of a chloride ligand, could act as a Lewis acid to activate substrates. The triphenylphosphonium cation, as a phase-transfer catalyst, could enhance reaction rates and yields. Furthermore, if deprotonation occurs to form triphenylphosphine, it could participate in reactions such as the Appel or Mitsunobu reactions, which are classic methods for heteroatom functionalization, although these typically require stoichiometric phosphine.

Kinetic Studies and Reaction Pathway Elucidation

A plausible general mechanism for a Lewis acid-catalyzed reaction by [(PPh₃H)₂][SnCl₄] would likely involve:

Pre-equilibrium: Dissociation of a chloride ion from the [SnCl₄]²⁻ anion to form a more reactive, coordinatively unsaturated tin species.

Substrate Coordination: The organic substrate coordinates to the tin center.

Transformation: The desired chemical transformation (e.g., C-C bond formation, nucleophilic attack) occurs on the coordinated substrate.

Product Release and Catalyst Regeneration: The product dissociates from the tin center, and the catalyst is regenerated by re-coordination of a chloride ion.

Advanced Applications in Catalysis and Materials Science

Catalytic Applications of Tetrachlorostannane-Phosphane Derivatives

The combination of a Lewis acidic tin center and a phosphonium (B103445) or phosphine (B1218219) moiety in tetrachlorostannane derivatives offers intriguing possibilities for catalysis. The tin atom can act as an activation site for substrates, while the phosphine or phosphonium component can influence the steric and electronic environment of the catalytic center.

While direct catalytic applications of tetrachlorostannane;triphenylphosphanium in condensation and addition reactions are not extensively documented in publicly available research, the broader family of tin(IV) complexes and phosphine-based catalysts demonstrates a wide range of activities in organic synthesis. Organotin compounds, in general, are known to catalyze various organic transformations, including esterification and transesterification reactions. The Lewis acidity of the tin(IV) center is a key feature in these catalytic processes.

Phosphine ligands are also central to many catalytic systems, particularly in transition metal catalysis where they are used to modulate the properties of the metal center. rsc.org For instance, metal-phosphine aldehyde complexes have been employed in cross-coupling reactions. rsc.org Nucleophilic phosphine catalysis is a well-established area, with phosphines catalyzing a variety of reactions, including Michael additions. acs.org

The synergy between a tin(IV) center and a phosphine ligand is exemplified in bimetallic systems. For example, tin(IV) compounds with phosphine substituents have been shown to react with palladium(0) to form tin-palladium complexes, which could have applications in catalysis. acs.org The table below summarizes the catalytic activity of a palladium(II) phosphine aldehyde complex in Suzuki-Miyaura cross-coupling reactions, illustrating the potential of metal-phosphine systems in C-C bond formation. researchgate.net

| Aryl Halide | Arylboronic Acid | Yield (%) |

|---|---|---|

| 4-Iodoanisole | Phenylboronic acid | 98 |

| 4-Iodotoluene | Phenylboronic acid | 95 |

| 1-Iodo-4-nitrobenzene | Phenylboronic acid | 99 |

| 4-Bromobenzaldehyde | Phenylboronic acid | 92 |

Organotin compounds have a long history of use as catalysts in polymerization reactions. lupinepublishers.com Tin(IV) salts and compounds, for instance, are effective catalysts for the ring-opening polymerization of lactides to produce polylactides, a class of biodegradable polymers. rsc.org The catalytic activity of tin alkoxides is particularly noteworthy in this context.

While specific studies on this compound in polymerization are scarce, related tin(IV) complexes with phosphine oxide-phenolate chelating ligands have been synthesized and evaluated for ethylene (B1197577) polymerization. acs.org These complexes, when activated with a co-catalyst, have shown moderate to high activities. The nature of the substituents on the ligand and the metal center, as well as the reaction conditions, significantly influence the polymerization process. acs.org

The table below presents the ethylene polymerization activity of some half-metallocene-type titanium(IV) complexes containing phosphine oxide-phenolate ligands, activated with modified methylaluminoxane (B55162) (MMAO). acs.org

| Complex | Activity (kg of PE / (mol of Ti·h)) | Molecular Weight (Mw) (g/mol) |

|---|---|---|

| 2a | 1280 | 1,230,000 |

| 2b | 980 | 1,150,000 |

| 2c | 750 | 1,080,000 |

The principles of green chemistry encourage the development of catalytic systems that are efficient, selective, and environmentally benign. While there is no specific research on the application of this compound in sustainable catalysis, the broader fields of organotin and phosphine catalysis offer some insights. For example, the use of phosphine-functionalized polymers as supports for catalysts allows for easy recovery and recycling of the catalyst, which is a key aspect of sustainable chemistry. rsc.org

Furthermore, research into main-group catalysis, which includes elements like phosphorus, is gaining traction as a more sustainable alternative to some transition metal-based catalysts. acs.org Recent studies have shown that simple phosphines can catalyze reactions that were traditionally the domain of transition metals, such as C-F bond activation. acs.org This highlights the potential for developing new, sustainable catalytic systems based on phosphorus compounds.

Precursors for Novel Functional Materials

The combination of a tin halide and a phosphonium salt in this compound makes it a potential precursor for the synthesis of novel functional materials, such as organotin-based polymers and frameworks. The reactivity of the Sn-Cl bonds allows for the substitution of chloride ions with other functional groups, paving the way for the construction of extended structures.

Organotin polymers are a class of materials where tin atoms are incorporated into the polymer backbone or as side chains. These materials have been synthesized through various methods, including interfacial condensation of organotin dihalides with difunctional Lewis bases. researchgate.net While the direct use of this compound as a monomer has not been reported, its reactive nature suggests it could be a building block for such polymers.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. The synthesis of MOFs containing phosphine or phosphonate (B1237965) functionalities is an active area of research. researchgate.netutexas.edu These phosphine-functionalized MOFs can act as solid-state ligands for the incorporation of other metals, leading to materials with enhanced catalytic or other functional properties. utexas.edu Tin(IV) porphyrin-based porous coordination polymers have also been synthesized and shown to be efficient photocatalysts. mdpi.com The synthesis of a tin(IV) porphyrin-based polymer, SnP-BTC, was achieved through the reaction of a tin(IV) porphyrin complex with 1,3,5-benzenetricarboxylic acid. mdpi.com

Organotin complexes have garnered significant interest for their potential applications in optoelectronics. mdpi.com They have been investigated as organic semiconductors, hole injectors, and active layers in devices like organic light-emitting diodes (OLEDs). mdpi.comuobabylon.edu.iq The optical and electronic properties of these materials can be tuned by modifying the ligands attached to the tin center. mdpi.com

While the optoelectronic properties of this compound itself have not been detailed, the broader class of organotin(IV) complexes shows promise. For example, pentacoordinated organotin(IV) complexes have been studied for their potential in photovoltaic devices. nih.gov The table below shows the optical bandgap of thin films of some heptacoordinated organotin(IV) complexes. nih.gov

| Complex | Optical Bandgap (eV) |

|---|---|

| Complex 1 | 1.23 |

| Complex 2 | 1.35 |

| Complex 3 | 1.40 |

In the area of chemical sensors, tin dioxide (SnO2) is a well-known material for gas sensing applications. mdpi.com The sensitivity and selectivity of tin oxide-based sensors can be enhanced by the addition of various modifiers. Tin(IV) complexes have also been designed as fluorescent chemosensors for the detection of specific ions, such as fluoride. rsc.org The interaction of the tin(IV) center with the analyte leads to a change in the fluorescence properties of the complex, enabling detection. Phosphine-based fluorescent sensors for metal ions have also been developed. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Iodoanisole |

| Phenylboronic acid |

| 4-Iodotoluene |

| 1-Iodo-4-nitrobenzene |

| 4-Bromobenzaldehyde |

| Ethylene |

| Modified methylaluminoxane (MMAO) |

| Tin dioxide |

| 1,3,5-benzenetricarboxylic acid |

Nanomaterial Precursors

While direct utilization of this compound as a primary precursor in the synthesis of nanomaterials is not extensively documented in current literature, the unique properties of its constituent ions—the triphenylphosphonium cation and the tetrachlorostannane anion—suggest its potential in advanced material design. The compound can be envisioned as a source for both tin-based nanomaterials and for surface functionalization agents that impart specific targeting capabilities.

The triphenylphosphonium (TPP) cation is widely recognized for its role in directing molecules and nanoparticles to mitochondria. This targeting ability stems from its lipophilic nature and delocalized positive charge, which allows it to cross cellular and mitochondrial membranes. Consequently, TPP-functionalized nanoparticles are of significant interest for applications in targeted drug delivery and biomedical imaging. By using this compound, it is conceivable to synthesize tin-based nanoparticles, such as tin oxide (SnO₂), and concurrently introduce the TPP moiety for mitochondrial targeting.

The synthesis of tin oxide nanoparticles is commonly achieved through methods like co-precipitation, hydrothermal synthesis, and sol-gel processes, often using precursors such as tin(IV) chloride. chalcogen.ronih.gov In a hypothetical application, this compound could serve as a dual-function precursor. The tetrachlorostannane anion would act as the tin source for the formation of the SnO₂ nanocrystal core, while the triphenylphosphonium cation could act as a capping agent or become incorporated onto the nanoparticle surface during synthesis.

Table 1: Potential Roles of this compound in Nanomaterial Synthesis

| Component | Potential Role | Resulting Nanomaterial Feature |

| [SnCl₄]²⁻ | Tin Source | Formation of tin-based nanocrystal core (e.g., SnO₂) |

| (C₆H₅)₃PH⁺ | Capping/Functionalizing Agent | Surface modification for mitochondrial targeting |

Supramolecular Chemistry and Self-Assembly

In analogous crystal structures containing triphenylphosphonium cations and tetrachlorometallate anions, the primary mode of interaction involves hydrogen bonds between the hydrogen atoms of the phenyl groups and the chloride ligands of the anion. acs.org Specifically, the ortho-hydrogens of the phenyl rings are positioned to act as hydrogen bond donors to the chlorine atoms of the [SnCl₄]²⁻ anion. These C–H···Cl interactions are crucial in defining the three-dimensional packing of the ions in the crystal.

The self-assembly process can be viewed as a balance between strong ionic forces and weaker, directional hydrogen bonds and van der Waals forces. The specific geometry of the ions and the nature of the functional groups determine the final supramolecular architecture. For instance, in the related structure of bis(2-aminopyridinium) hexachloridostannate(IV), N–H···Cl hydrogen bonds are the dominant interactions that link the cations and anions into a three-dimensional network. nih.gov A similar principle of hydrogen-bond-directed assembly is expected to be central to the crystal structure of this compound.

Table 2: Key Supramolecular Interactions in Triphenylphosphonium Salts

| Interaction Type | Description | Role in Self-Assembly |

| C–H···Cl Hydrogen Bonds | Interaction between phenyl hydrogens (donors) and chloride ligands on the anion (acceptors). acs.org | Directs the orientation of cations around the anions, forming a cohesive network. |

| π-π Stacking | Overlap of π-orbitals between adjacent phenyl rings. researchgate.net | Stabilizes the packing of the triphenylphosphonium cations. |

| C–H···π Interactions | An edge-on interaction between a C-H bond and the face of a phenyl ring. acs.org | Contributes to the formation of extended cationic motifs. |

| Ionic Interactions | Electrostatic attraction between the (C₆H₅)₃PH⁺ cation and the [SnCl₄]²⁻ anion. | Provides the primary cohesive force in the crystal lattice. |

Computational and Theoretical Chemistry Studies on Tetrachlorostannane;triphenylphosphanium

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely employed for the structural optimization of molecules, providing accurate predictions of bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield valuable energetic information, including total energies, heats of formation, and activation energies for chemical reactions.

For Tetrachlorostannane;triphenylphosphanium, DFT calculations could elucidate the precise geometry of the tetrachlorostannane anion and the triphenylphosphonium cation, as well as the nature of the ionic interaction between them. Energetic calculations could provide insights into the stability of the compound. However, a detailed search of the chemical literature did not yield specific studies that have performed these calculations on this compound.

Ab Initio and Post-Hartree-Fock Methods for Electronic Properties

Ab initio and post-Hartree-Fock methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are crucial for the accurate prediction of a wide range of electronic properties, such as ionization potentials, electron affinities, and electronic spectra.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in mapping out the pathways of chemical reactions. By simulating reaction mechanisms, researchers can identify intermediates, and more importantly, locate and characterize transition states. This information is key to understanding the kinetics and thermodynamics of a chemical process.

Investigating the potential reactions of this compound, such as its decomposition pathways or its reactivity with other molecules, would be a fruitful area for computational study. Simulations could reveal the step-by-step mechanism of these reactions and the energy barriers associated with them. At present, there is a lack of published research focusing on the simulation of reaction mechanisms involving this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, including vibrational frequencies (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These theoretical predictions are often used to interpret and assign experimental spectra.

For this compound, computational prediction of its spectroscopic properties would be highly beneficial. For example, calculated vibrational frequencies could be compared with experimental infrared spectra to confirm the compound's structure. Similarly, predicted NMR chemical shifts could aid in the assignment of experimental NMR data. A search of the literature did not uncover any studies that have undertaken a systematic computational prediction and experimental validation of the spectroscopic parameters for this compound.

Development of Computational Models for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.gov These models are instrumental in fields such as drug discovery and materials science for predicting the properties of new compounds. nih.gov

Developing QSAR models for derivatives of this compound could be a valuable endeavor if a series of these compounds with varying properties were synthesized and tested. Such models could identify the key structural features that govern their activity, guiding the design of new compounds with enhanced properties. Currently, the foundational data required to build such models for this specific class of compounds does not appear to be available in the public domain.

Emerging Research Directions and Future Prospects

Design and Synthesis of Tunable Tetrachlorostannane-Phosphane Architectures

Synthetic Strategies: The synthesis of phosphonium (B103445) salts is typically achieved through the quaternization of phosphines. For instance, reacting triphenylphosphine (B44618) with a suitable precursor can yield the desired cation. The synthesis of related phosphonium salts has been demonstrated by reacting triphenylphosphine hydrobromide with precursors in solvents like methanol, followed by purification. This general approach allows for the introduction of various functional groups onto the phenyl rings of the triphenylphosphine.

Tunability: By replacing triphenylphosphine with electronically or sterically diverse phosphines, a wide array of phosphonium cations can be generated. For example, introducing electron-donating or electron-withdrawing groups on the aromatic rings can modulate the electronic properties of the cation. The steric bulk of the phosphine (B1218219) substituents can also be adjusted, influencing the crystal packing and solubility of the final compound. This tunability is crucial for tailoring the compound for specific applications, such as catalysis or materials science.

Table 1: Strategies for Tuning Tetrachlorostannane-Phosphane Architectures

| Component | Modification Strategy | Potential Effect | Example Precursors |

|---|---|---|---|

| Phosphonium Cation | Substitution on Phenyl Rings | Alters electronic properties, solubility, and crystal packing. | Tris(4-methoxyphenyl)phosphine, Tris(4-fluorophenyl)phosphine |

| Phosphonium Cation | Varying Alkyl/Aryl Groups | Modifies steric hindrance and lipophilicity. | Tributylphosphine, Tricyclohexylphosphine |

| Stannate Anion | Halide Exchange | Changes Lewis acidity and coordination geometry. | Tin(IV) bromide, Tin(IV) iodide |

Integration into Multicomponent Catalytic Systems

Multicomponent reactions (MCRs), which form complex products from three or more starting materials in a single step, are a cornerstone of efficient and sustainable chemistry. um.edu.mt Tetrachlorostannane-phosphonium salts are promising candidates for catalysts in such systems due to their dual-function nature.

The tetrachlorostannane anion can function as a Lewis acid catalyst, activating substrates, while the phosphonium cation can act as a phase-transfer catalyst (PTC), facilitating reactions between reagents in different phases. researchgate.net This combination within a single compound can lead to synergistic catalytic activity.

Future research will likely focus on:

Catalyst Development: Designing specific tetrachlorostannane-phosphonium salts for targeted MCRs, such as the synthesis of heterocyclic compounds. researchgate.net

Mechanistic Studies: Investigating the precise role of both the cation and the anion in the reaction mechanism to optimize catalyst performance.

Heterogenization: Immobilizing these ionic catalysts on solid supports to enable easy recovery and reuse, a key principle of green chemistry. um.edu.mt

Table 2: Potential Roles in Multicomponent Catalysis

| Component | Catalytic Function | Example Reaction Type |

|---|---|---|

| [SnCl4]2- Anion | Lewis Acid | Activation of carbonyls or imines in Mannich or Biginelli reactions. |

| [PPh3R]+ Cation | Phase-Transfer Catalyst | Facilitating reactions between aqueous and organic reactants. |

| Combined Salt | Bifunctional Catalyst | One-pot synthesis of complex heterocycles like pyrido[2,3-b]indoles. nih.gov |

Exploration of Bioinorganic Interfaces

The interface between inorganic chemistry and biology offers exciting opportunities for developing new therapeutic and diagnostic agents. The constituent ions of tetrachlorostannane;triphenylphosphanium each have known biological activities that make their combination a compelling area for future research.

Mitochondria-Targeting Cations: Lipophilic triphenylphosphonium (TPP) cations are well-known for their ability to cross cell membranes and accumulate within mitochondria. nih.govacs.org This is driven by the large negative membrane potential of the inner mitochondrial membrane. plos.org This property has been widely exploited to deliver therapeutic agents specifically to the mitochondria, which are crucial organelles in cell metabolism and apoptosis. symbiosisonlinepublishing.commdpi.com

Bioactivity of Tin Compounds: Organotin compounds exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. sciepub.commdpi.comsciepub.com Their mechanism of action often involves interaction with cellular components like proteins and DNA. sciepub.com

The combination of a mitochondria-targeting cation with a potentially bioactive tin-based anion could lead to novel anticancer agents that specifically target the energy-producing centers of cancer cells. Research in this area will focus on synthesizing derivatives with optimized lipophilicity and cytotoxicity, evaluating their subcellular localization, and elucidating their mechanism of action. mdpi.com

Development of Advanced Spectroscopic and Analytical Techniques

Thorough characterization is essential to understanding the structure-property relationships in these compounds. A suite of advanced spectroscopic and analytical techniques is employed to provide a complete picture of their molecular and electronic structures. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR is a powerful tool. rjpbcs.com ³¹P NMR is used to confirm the formation of the phosphonium cation and study its electronic environment. nih.govmdpi.com ¹¹⁹Sn NMR provides direct information about the coordination environment of the tin center. ¹H and ¹³C NMR are used to characterize the organic phosphonium cation. sci-hub.se Solid-state NMR can provide insights into the structure and dynamics of these materials in the solid phase. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive three-dimensional structural information at the molecular level, revealing bond lengths, bond angles, and crystal packing arrangements. libretexts.org

Mössbauer Spectroscopy: ¹¹⁹Sn Mössbauer spectroscopy is particularly sensitive to the oxidation state and local coordination environment of the tin atoms. rsc.orgacs.org It can provide valuable data on the geometry of the stannate complex and the nature of the tin-chlorine bonds. electronicsandbooks.comrsc.orgacs.org

Chromatographic Techniques: High-performance liquid chromatography (HPLC) can be coupled with detectors like mass spectrometry (MS) or inductively coupled plasma-mass spectrometry (ICP-MS) for the separation and sensitive detection of organotin species. nih.govresearchgate.net

Future developments will involve applying these techniques in combination, for example, using in-situ spectroscopy to monitor catalytic reactions in real-time.

Table 3: Spectroscopic and Analytical Characterization Techniques

| Technique | Information Obtained |

|---|---|

| Multinuclear NMR (³¹P, ¹¹⁹Sn, ¹H, ¹³C) | Confirmation of ionic structure, electronic environment, solution behavior. nih.govresearchgate.net |

| X-ray Diffraction | Precise 3D molecular structure, bond lengths, angles, crystal packing. libretexts.org |

| ¹¹⁹Sn Mössbauer Spectroscopy | Tin oxidation state, coordination geometry, nature of Sn-Cl bonds. rsc.orgacs.org |

| Mass Spectrometry (ESI-MS) | Verification of ionic masses and compound composition. researchgate.net |

| FT-IR Spectroscopy | Identification of functional groups and vibrational modes. sci-hub.se |

Contribution to Green Chemistry Principles and Sustainable Synthesis

Tetrachlorostannane-phosphonium compounds, particularly when viewed as a class of ionic liquids (ILs), align well with several principles of green chemistry. chemijournal.com Ionic liquids are salts with low melting points, often characterized by negligible vapor pressure, which reduces air pollution and workplace hazards associated with volatile organic compounds (VOCs). mudring.orgacs.org

The application of these compounds in catalysis contributes to sustainability by:

Atom Economy: Promoting multicomponent reactions where most of the atoms from the reactants are incorporated into the final product, minimizing waste. mudring.org

Catalysis: Using small, recyclable amounts of the phosphonium salt to accelerate reactions, rather than stoichiometric reagents, improves efficiency and reduces waste. sciepub.com

Safer Solvents: Their potential use as solvents or catalysts can replace hazardous and volatile organic solvents. researchgate.net The tunability of the cation and anion allows for the design of "task-specific" ionic liquids with desired physical and chemical properties. chemijournal.com

Future research will aim to develop synthetic routes to these compounds that are themselves "green," for example, by using solvent-free methods or employing renewable starting materials. The design of recyclable catalytic systems based on these salts is a key goal for achieving more sustainable chemical processes. mudring.orgacs.org

Q & A

Q. Q1: What are the key considerations for optimizing the synthesis of tetrachlorostannane;triphenylphosphanium in laboratory settings?

Methodological Answer: Synthesis optimization requires careful control of stoichiometry, solvent selection, and reaction conditions. For example:

- Stoichiometric Ratios: Use a 1:1 molar ratio of SnCl₄ to triphenylphosphine (PPh₃) to minimize side products like triphenylphosphine oxide (detected via ³¹P-NMR) .

- Solvent Purity: Dehydrate solvents (e.g., dichloromethane) with molecular sieves and degas via nitrogen bubbling to prevent hydrolysis of SnCl₄ .

- Reaction Monitoring: Employ ¹H-NMR and ³¹P-NMR to track intermediate formation, ensuring completion before isolation .

Q. Q2: How can researchers reliably characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy: ¹¹⁹Sn-NMR is critical for confirming Sn coordination environments (e.g., δ ≈ -200 ppm for SnCl₄ derivatives; compare with literature values for validation) .

- Mass Spectrometry (TOF-MS): Analyze fragmentation patterns to verify molecular weight and structural integrity (e.g., peaks at m/z 486 for [SnCl₄·PPh₃]⁺) .

- X-ray Crystallography: Resolve crystal structures to confirm geometry (e.g., distorted tetrahedral Sn centers) and intermolecular interactions (e.g., Cl···H bonding) .

Advanced Research Questions

Q. Q3: What experimental design strategies resolve contradictions in reported reactivity of this compound with aromatic substrates?

Methodological Answer: Discrepancies in reactivity (e.g., Friedel-Crafts vs. Stille coupling outcomes) may stem from:

- Substrate Electronic Effects: Use Hammett plots to correlate substituent effects (σ values) with reaction rates .

- Temperature Gradients: Perform controlled experiments at 0°C, 25°C, and 60°C to isolate thermodynamic vs. kinetic products .

- Computational Validation: Apply DFT calculations (e.g., Gaussian09) to model transition states and identify dominant pathways .

Q. Q4: How can researchers leverage factorial design to investigate the catalytic activity of this compound in multicomponent reactions?

Methodological Answer: Implement a 2³ factorial design to test variables:

| Factor | Level 1 | Level 2 |

|---|---|---|

| Catalyst Loading | 5 mol% | 10 mol% |

| Solvent Polarity | Toluene (ε=2.4) | DMF (ε=37) |

| Temperature | 25°C | 80°C |

Analyze interactions using ANOVA to identify significant effects on yield/selectivity . For example, high catalyst loading in DMF may enhance electrophilicity of Sn centers, favoring C–C coupling .

Q. Q5: What methodologies address discrepancies in thermodynamic data (e.g., solubility, ΔH) for this compound across studies?

Methodological Answer:

- Calorimetric Validation: Use differential scanning calorimetry (DSC) to measure ΔH of dissolution in aprotic solvents (e.g., THF vs. DCM) .

- Error Analysis: Compare experimental vs. literature solubility values (e.g., ±5% error thresholds) and account for impurities via ICP-MS .

- Data Harmonization: Apply the IUPAC guidelines for thermodynamic data reporting to standardize units and conditions .

Data Contradiction Analysis

Q. Q6: How should researchers interpret conflicting NMR data for this compound in different solvent systems?

Methodological Answer: Solvent-induced shifts (e.g., upfield ¹¹⁹Sn-NMR in CDCl₃ vs. DMSO-d₆) arise from:

- Coordination Effects: DMSO may displace Cl⁻ ligands, altering Sn geometry (e.g., octahedral vs. tetrahedral) .

- Dielectric Screening: Higher polarity solvents reduce ion pairing, shifting NMR signals. Validate via conductivity measurements .

- Reference Standards: Always include internal standards (e.g., TMS for ¹H/¹³C, SnCl₄ for ¹¹⁹Sn) to calibrate spectra .

Emerging Research Directions

Q. Q7: What advanced techniques elucidate the role of 4f-orbital interactions in lanthanide complexes of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.